In Vivo Antibacterial Potency: Sulfasymazine vs. Sulfisoxazole in Murine Infection Models
Sulfasymazine demonstrates superior in vivo antibacterial potency compared to sulfisoxazole in murine systemic infection models [1]. On a dosage basis, Sulfasymazine is from 2 to 10 times more potent than sulfisoxazole when administered orally or via gavage. On a blood level basis, Sulfasymazine potency ranges from 0.3 to 1 relative to sulfisoxazole [1]. This potency advantage was observed across multiple bacterial strains including Streptococcus pyogenes C203 [1].
| Evidence Dimension | In vivo antibacterial potency (dosage basis) |
|---|---|
| Target Compound Data | Sulfasymazine: Reference potency |
| Comparator Or Baseline | Sulfisoxazole: Reference potency |
| Quantified Difference | Sulfasymazine is 2- to 10-fold more potent on a dosage basis; relative potency 0.3-1 on a blood level basis |
| Conditions | Carworth Farms CF-1 mice (19-22 g) infected intraperitoneally with bacterial strains including Streptococcus pyogenes C203; drug administered in diet or by single-dose gavage [1]. |
Why This Matters
This quantitative potency advantage allows for lower effective doses or reduced compound consumption in in vivo efficacy studies, directly impacting procurement volumes and experimental design.
- [1] Redin GS, McCoy ME. An evaluation of sulfasymazine in infections in mice. Chemotherapy. 1966;11(6):309-314. doi:10.1159/000220466. View Source
